REACTION_SMILES
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[C:1](#[N:2])[CH:3]([C:4]([OH:5])=[O:6])[CH2:7][c:8]1[c:9]([O:17][CH3:18])[c:10]([O:15][CH3:16])[cH:11][cH:12][c:13]1[Br:14].[CH3:19][N:20]([CH3:21])[C:22](=[O:23])[CH3:24]>>[C:1](#[N:2])[CH2:3][CH2:7][c:8]1[c:9]([O:17][CH3:18])[c:10]([O:15][CH3:16])[cH:11][cH:12][c:13]1[Br:14]
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Name
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COc1ccc(Br)c(CC(C#N)C(=O)O)c1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Br)c(CC(C#N)C(=O)O)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Type
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product
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Smiles
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COc1ccc(Br)c(CCC#N)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |